Cerulenin: A Technical Guide to its Discovery, Origin, and Mechanism of Action
Cerulenin: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerulenin, a potent antifungal antibiotic, has garnered significant attention in the scientific community for its specific inhibition of fatty acid and steroid biosynthesis.[1] First isolated from the fungus Cephalosporium caerulens, now recognized as Sarocladium oryzae, cerulenin has become an invaluable tool in biochemical and metabolic research.[2][3] This technical guide provides an in-depth overview of the discovery, origin, biosynthetic pathway, and mechanism of action of cerulenin, complete with experimental protocols and quantitative data to support researchers and drug development professionals.
Discovery and Origin
Cerulenin was first discovered in the 1960s from extracts of the fungus Cephalosporium caerulens.[4] This fungus, an industrial strain, was identified as the producer of this novel antifungal agent.[1] Further taxonomic studies have since reclassified Cephalosporium caerulens as Sarocladium oryzae, a fungus known to be a pathogen of rice, causing sheath rot.[1][3] Cerulenin is a secondary metabolite produced by the fungus and is secreted into the culture medium during fermentation.[2]
Biosynthesis of Cerulenin
For many years, the biosynthetic pathway of cerulenin remained elusive. However, recent genomic studies have identified the polyketide biosynthetic gene cluster (cer) responsible for its synthesis in Sarocladium species. The pathway begins with a C12 polyketide precursor that undergoes a series of complex enzymatic modifications.[5]
Key enzymes and steps in the cerulenin biosynthetic pathway include:
-
Polyketide Synthase (PKS): A highly reducing PKS initiates the synthesis by producing a C12 polyketide precursor with both E and Z double bonds.
-
Epoxidation: A series of epoxidation reactions occur.
-
Double Bond Shifts and E/Z Isomerization: The polyketide intermediate undergoes shifts in its double bonds and isomerization.
-
Epoxide Reduction: A reduction of an epoxide group takes place.
-
Amidation: The amidotransferase CerD is responsible for the amidation step.
-
Final Oxidation and Reduction: The final steps involve a two-electron oxidation and an enone reduction catalyzed by the oxidase CerF and the reductase CerE, respectively, to yield the final cerulenin molecule.
The elucidation of this pathway opens avenues for the engineered biosynthesis of novel cerulenin analogs with potentially improved therapeutic properties.[5]
Mechanism of Action
Cerulenin exerts its biological activity by irreversibly inhibiting fatty acid synthase (FAS), a key enzyme in the de novo biosynthesis of fatty acids.[6] Specifically, it targets the β-ketoacyl-acyl carrier protein (ACP) synthase (KAS) domain of FAS.[7] The mechanism of inhibition involves the covalent modification of a cysteine residue in the active site of the KAS domain.[8]
The structure of cerulenin, particularly its epoxide ring, is crucial for its inhibitory activity. The epoxide ring is susceptible to nucleophilic attack by the active site cysteine of the KAS enzyme, leading to the formation of a stable covalent bond.[8] This irreversible binding inactivates the enzyme, thereby blocking the condensation reaction of fatty acid synthesis, which is the elongation of the fatty acid chain.[6]
By inhibiting fatty acid synthesis, cerulenin disrupts the production of essential cellular components, including membrane phospholipids and signaling molecules. This disruption of lipid metabolism ultimately leads to the inhibition of cell growth and, in many cases, apoptosis.[6]
Quantitative Data
The inhibitory activity of cerulenin has been quantified against various cell lines and organisms. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.
| Cell Line/Organism | IC50 Value (µg/mL) | Reference |
| U-87MG (Human Glioblastoma) | 5.55 | [9] |
| ZR-75-1 (Human Breast Cancer) | 0.5 | [10] |
| Candida albicans | 10 | [11] |
| Saccharomyces cerevisiae | Not specified, but potent inhibitor | [8] |
Production Yield of Cerulenin:
The production of cerulenin from fungal fermentation can vary depending on the strain and culture conditions. One study reported a yield of 237 µg/mL from a crude extract of Sarocladium oryzae.[12]
Experimental Protocols
Isolation and Purification of Cerulenin from Sarocladium oryzae Culture
This protocol is a representative method based on established techniques for the isolation of fungal secondary metabolites.
1. Fungal Culture and Fermentation:
- Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of Sarocladium oryzae.
- Incubate the culture for 7-14 days at 25-28°C with shaking (150 rpm) to allow for sufficient growth and production of cerulenin.
2. Extraction of Cerulenin:
- Separate the fungal mycelium from the culture broth by filtration or centrifugation.
- The culture filtrate, which contains the secreted cerulenin, is the starting material for extraction.
- Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, three times.
- Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Chromatographic Purification:
- Thin-Layer Chromatography (TLC):
- Dissolve a small amount of the crude extract in a suitable solvent (e.g., methanol).
- Spot the dissolved extract onto a silica gel TLC plate.
- Develop the TLC plate in a solvent system (e.g., chloroform:methanol, 95:5 v/v).
- Visualize the spots under UV light or by staining with a suitable reagent (e.g., iodine vapor) to determine the retention factor (Rf) of cerulenin.
- Column Chromatography:
- Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
- Dissolve the crude extract in a minimal amount of the same solvent and load it onto the column.
- Elute the column with a gradient of increasing polarity, starting with the non-polar solvent and gradually adding a more polar solvent (e.g., ethyl acetate).
- Collect fractions and monitor them by TLC to identify the fractions containing cerulenin.
- Pool the pure fractions and evaporate the solvent to obtain purified cerulenin.
4. Purity Analysis:
- Assess the purity of the isolated cerulenin using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase (e.g., acetonitrile:water gradient) and by spectroscopic methods such as NMR and Mass Spectrometry.
Biochemical Assay for FASN Inhibition (NADPH Oxidation Assay)
This assay measures the activity of fatty acid synthase by monitoring the oxidation of NADPH, a cofactor required for the fatty acid synthesis pathway.
1. Preparation of Cell Lysate:
- Culture cells of interest (e.g., cancer cell lines) to a suitable density.
- Harvest the cells and wash them with phosphate-buffered saline (PBS).
- Lyse the cells in a suitable buffer containing protease inhibitors to release the cellular proteins, including FASN.
- Centrifuge the lysate to remove cellular debris and collect the supernatant containing the FASN enzyme.
2. Assay Reaction:
- Prepare a reaction mixture containing:
- Potassium phosphate buffer (pH 6.5-7.0)
- Dithiothreitol (DTT)
- EDTA
- Acetyl-CoA
- Malonyl-CoA
- NADPH
- Add the cell lysate to the reaction mixture.
- To test the inhibitory effect of cerulenin, pre-incubate the cell lysate with varying concentrations of cerulenin before adding it to the reaction mixture.
3. Measurement of NADPH Oxidation:
- Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.
- Calculate the rate of NADPH oxidation, which is proportional to the FASN activity.
4. Data Analysis:
- Plot the FASN activity against the concentration of cerulenin.
- Determine the IC50 value of cerulenin by fitting the data to a dose-response curve.
Visualizations
Caption: Proposed biosynthetic pathway of cerulenin.
Caption: Experimental workflow for cerulenin isolation.
References
- 1. Morphological, Pathogenic and Toxigenic Variability in the Rice Sheath Rot Pathogen Sarocladium Oryzae [mdpi.com]
- 2. Cerulenin, Cephalosporium caerulens [sigmaaldrich.com]
- 3. Molecular Characterization of a Fungus Producing Membrane Active Metabolite and Analysis of the Produced Secondary Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. De novo genome assembly and annotation of rice sheath rot fungus Sarocladium oryzae reveals genes involved in Helvolic acid and Cerulenin biosynthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of fatty acid synthetases by the antibiotic cerulenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Fatty acid synthase inhibitor cerulenin attenuates glioblastoma progression by reducing EMT and stemness phenotypes, inducing oxidative and ER stress response, and targeting PI3K/AKT/NF-κB axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The inhibitory effect of cerulenin to yeasts is fungicidal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
